2-Methyl-4-phenoxy-3-phenylquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5350-65-2 |
|---|---|
Molecular Formula |
C22H17NO |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-methyl-4-phenoxy-3-phenylquinoline |
InChI |
InChI=1S/C22H17NO/c1-16-21(17-10-4-2-5-11-17)22(24-18-12-6-3-7-13-18)19-14-8-9-15-20(19)23-16/h2-15H,1H3 |
InChI Key |
KWLUBKHLCNCFQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetics in Quinoline Chemistry
Mechanistic Pathways of Quinoline (B57606) Ring Formation and Functionalization
The formation of the 2-Methyl-4-phenoxy-3-phenylquinoline scaffold can be envisioned as a two-stage process: the initial construction of the core quinoline ring system, followed by its functionalization with the phenoxy group.
Quinoline Ring Formation:
A prominent and plausible method for constructing the 2-methyl-3-phenylquinoline (B14750043) core is the Friedländer synthesis. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org For the target molecule, this would involve the reaction of 2-aminobenzophenone (B122507) with phenylacetone (B166967).
Two primary mechanistic pathways are proposed for the Friedländer synthesis wikipedia.org:
Aldol-First Pathway: The reaction initiates with an aldol-type condensation between the enolate of phenylacetone and the carbonyl group of 2-aminobenzophenone, forming an aldol (B89426) adduct. This intermediate then undergoes dehydration to yield an unsaturated carbonyl compound. Subsequent intramolecular condensation between the aniline's amino group and the remaining ketone, forming an imine (Schiff base), followed by a final dehydration step, leads to the aromatic quinoline ring. wikipedia.org
Schiff Base-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base between the amino group of 2-aminobenzophenone and the carbonyl of phenylacetone. wikipedia.org This is followed by an intramolecular aldol-type reaction, where an enolate formed from the phenylacetone moiety attacks the imine carbon. The resulting cyclized intermediate then eliminates water to afford the final quinoline product. wikipedia.org
Functionalization with a Phenoxy Group:
The introduction of the phenoxy group at the C-4 position is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process would start with a 4-halo-2-methyl-3-phenylquinoline intermediate, most commonly 4-chloroquinoline (B167314). The quinoline ring, particularly the pyridine-like heterocycle, is electron-deficient and thus activated for nucleophilic attack, especially at the C-2 and C-4 positions. uop.edu.pkquimicaorganica.org
The mechanism involves the attack of a phenoxide nucleophile (generated from phenol (B47542) and a base) at the C-4 position of the quinoline ring. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. quimicaorganica.orgnih.gov In this complex, the negative charge is delocalized over the aromatic system, including the electronegative nitrogen atom, which helps to stabilize it. The reaction is completed by the departure of the halide leaving group (e.g., chloride), which re-establishes the aromaticity of the ring and yields this compound. quimicaorganica.org
Role of Catalysts in Modulating Reaction Mechanisms and Selectivity
Catalysts are crucial in many quinoline syntheses for improving reaction rates, yields, and selectivity under milder conditions. In the context of the proposed Friedländer synthesis of the 2-methyl-3-phenylquinoline core, acid catalysis is particularly important. wikipedia.org
Both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., iodine, neodymium(III) nitrate, BF₃·OEt₂) are effective. organic-chemistry.orgwikipedia.org The primary role of the acid catalyst is to activate the ketone carbonyl group (of either 2-aminobenzophenone or phenylacetone) by protonation or coordination. This activation enhances the electrophilicity of the carbonyl carbon, facilitating the initial rate-limiting nucleophilic attack by either the aniline (B41778) nitrogen (in the Schiff base pathway) or the enol/enolate (in the aldol pathway). organic-chemistry.org The catalyst also aids in the subsequent dehydration steps that lead to the final aromatic product.
In syntheses involving unsymmetrical ketones, the choice of catalyst and reaction conditions can influence regioselectivity by favoring the formation of one enolate over another, thereby directing the final substitution pattern of the quinoline product. Some modern approaches even utilize catalyst-free conditions, relying on water as a solvent at elevated temperatures to promote the reaction. organic-chemistry.org
| Catalyst Type | Examples | Role in Friedländer Synthesis | Reference |
|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH), H₂SO₄ | Protonates carbonyl oxygen, increasing its electrophilicity and facilitating condensation and dehydration steps. | organic-chemistry.orgwikipedia.org |
| Lewis Acid | Iodine, Bi(OTf)₃, Yb(OTf)₃, Nd(NO₃)₃·6H₂O | Coordinates to carbonyl oxygen, activating it for nucleophilic attack. | wikipedia.org |
| Heterogeneous Acid | Silica gel/H₂SO₄ (SSA), Nafion | Provides an easily separable solid acid catalyst that performs the same activating function. | mdpi.comtandfonline.com |
| None (Solvent-promoted) | Water at 70°C | Water's high polarity and ability to form hydrogen bonds can facilitate the reaction without an external catalyst. | organic-chemistry.org |
Kinetic Studies of Quinoline-Forming and Derivatization Reactions
While specific kinetic data for the formation of this compound is not available, the principles of kinetic analysis can be applied to its proposed synthesis. Kinetic studies are essential for understanding reaction mechanisms, particularly for identifying the rate-determining step.
A study on the related Combes quinoline synthesis found the reaction to be first-order with respect to both the aniline and the β-diketone reactants. researchgate.net The rate of consumption of key enamine and imine intermediates was observed to mirror the rate of quinoline formation, indicating that the cyclization (annulation) step was rate-determining. researchgate.net A similar approach could be applied to the synthesis of this compound to determine its rate law (e.g., Rate = k[2-aminobenzophenone]ˣ[phenylacetone]ʸ) and calculate activation parameters (ΔH‡ and ΔS‡). This information would provide valuable insight into the structure and energetics of the transition state for the rate-limiting step.
Intermediates Identification and Characterization
The elucidation of a reaction mechanism relies heavily on the identification and characterization of transient intermediates.
Intermediates in Quinoline Ring Formation: In the proposed Friedländer synthesis, several short-lived intermediates are expected. Based on the two plausible pathways, these would include wikipedia.org:
Aldol Pathway Intermediates: An initial aldol adduct formed from the coupling of the two carbonyl components. This would then dehydrate to form an α,β-unsaturated carbonyl intermediate .
Schiff Base Pathway Intermediates: An initial Schiff base (or imine) formed between the aniline and ketone. This would then cyclize to form a tetrahydroquinoline alcohol before dehydration.
These intermediates are often not isolable due to their high reactivity. Their existence is typically inferred or detected using in-situ spectroscopic methods (e.g., monitoring the reaction mixture by NMR) or trapping experiments, where a reagent is added to react specifically with a proposed intermediate to form a stable, characterizable product.
Intermediates in Phenoxy Group Functionalization: For the nucleophilic aromatic substitution to introduce the phenoxy group, the key intermediate is the Meisenheimer complex . nih.gov This is a resonance-stabilized, negatively charged σ-complex formed upon the addition of the phenoxide to C-4 of the 4-chloroquinoline precursor. The stability of this intermediate is crucial for the reaction to proceed, as it allows the system to accommodate the negative charge before the halide leaving group is expelled to restore aromaticity. quimicaorganica.orgnih.gov
Advanced Spectroscopic and Analytical Characterization of 2 Methyl 4 Phenoxy 3 Phenylquinoline
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 2-Methyl-4-phenoxy-3-phenylquinoline, HRMS would be used to verify its molecular formula, C₂₂H₁₇NO. The technique can differentiate between compounds with the same nominal mass but different elemental formulas, thereby offering a high degree of confidence in the compound's identity.
In a typical analysis using a technique like electrospray ionization (ESI), the compound would be protonated to form the [M+H]⁺ ion. The measured mass-to-charge ratio (m/z) of this ion is then compared to the theoretically calculated value. The high resolution of the instrument allows for mass determination to within a few parts per million (ppm), confirming the molecular formula. While specific experimental HRMS data for this compound is not prevalent in the surveyed literature, the expected theoretical value provides a benchmark for its identification. frontiersin.orgnih.gov
| Molecular Formula | Ion Species | Calculated m/z |
|---|---|---|
| C₂₂H₁₇NO | [M+H]⁺ | 312.1383 |
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for elucidating the detailed structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity within the molecule.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, distinct signals would be expected for the methyl group, the quinoline (B57606) ring protons, and the protons on the phenyl and phenoxy substituents. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. Based on data from structurally similar quinoline derivatives, a predicted assignment of the chemical shifts can be proposed. derpharmachemica.commdpi.com
| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| CH₃ (at C2) | ~2.5 - 2.8 | Singlet (s) |
| Quinoline H (H5-H8) | ~7.3 - 8.2 | Multiplets (m) |
| 3-Phenyl H | ~7.2 - 7.6 | Multiplets (m) |
| 4-Phenoxy H | ~7.0 - 7.5 | Multiplets (m) |
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (at C2) | ~20 - 25 |
| Quinoline C (aromatic) | ~120 - 150 |
| 3-Phenyl C (aromatic) | ~125 - 140 |
| 4-Phenoxy C (aromatic) | ~118 - 160 |
| Quaternary C (C2, C3, C4, etc.) | ~135 - 160 |
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, primarily between adjacent protons on the aromatic rings, helping to trace the connectivity within the quinoline, phenyl, and phenoxy systems. rsc.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For instance, NOESY could reveal the spatial proximity between the C3-phenyl ring protons and the C4-phenoxy ring protons.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
Single-crystal X-ray crystallography provides definitive proof of a molecule's structure, yielding precise data on bond lengths, bond angles, and torsional angles in the solid state. While a crystal structure for this compound has not been reported, analysis of closely related compounds such as Ethyl 2-methyl-4-phenylquinoline-3-carboxylate provides valuable insight into the expected molecular geometry. nih.gov
From such an analysis, it is expected that the quinoline ring system would be nearly planar. The phenyl and phenoxy groups at the C3 and C4 positions, respectively, would be twisted out of the plane of the quinoline ring due to steric hindrance. The dihedral angle between the quinoline ring and the C3-phenyl ring is a key conformational parameter. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.0282 |
| b (Å) | 9.362 |
| c (Å) | 10.7258 |
| Dihedral Angle (Quinoline/Phenyl) | 80.44° |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. The spectra for this compound would be expected to show a combination of bands corresponding to its constituent parts.
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl group, expected just below 3000 cm⁻¹.
C=C and C=N stretching: Aromatic and quinoline ring vibrations would produce a series of sharp bands in the 1400-1650 cm⁻¹ region.
C-O-C stretching: The aryl ether linkage would show strong, characteristic bands, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
C-H bending: Out-of-plane bending vibrations for the substituted aromatic rings appear in the 690-900 cm⁻¹ region, providing clues about the substitution pattern.
These techniques provide a rapid and non-destructive method for confirming the presence of key functional groups within the target molecule. derpharmachemica.comrsc.orgscialert.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Quinoline, Phenyl, Phenoxy |
| Aliphatic C-H Stretch | 3000 - 2850 | Methyl |
| C=C/C=N Ring Stretch | 1650 - 1400 | Quinoline, Phenyl, Phenoxy |
| Asymmetric C-O-C Stretch | 1250 - 1200 | Aryl Ether |
| Symmetric C-O-C Stretch | 1075 - 1020 | Aryl Ether |
| Aromatic C-H Out-of-Plane Bend | 900 - 690 | Substituted Rings |
Chiroptical Spectroscopy (e.g., CD, ORD) for Chirality Assessment (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules that can rotate plane-polarized light. The molecular structure of this compound lacks any stereocenters or elements of axial chirality. The molecule is achiral and possesses a plane of symmetry. Therefore, it will not exhibit optical activity, and chiroptical spectroscopy techniques are not applicable for its characterization.
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)
The assessment of purity and the separation of this compound from reaction intermediates, byproducts, or degradation products are critical for its characterization and application. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques widely employed for these purposes.
High-performance liquid chromatography is a cornerstone for the purity assessment of non-volatile and thermally sensitive compounds like substituted quinolines. mdpi.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating molecules based on their hydrophobicity. researchgate.netnih.gov For a compound with the aromatic complexity of this compound, a C18 or phenyl-hexyl stationary phase would likely provide an effective separation of the main compound from potential impurities. thermofisher.com
The mobile phase in RP-HPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a complex mixture, from polar to non-polar. cdc.gov Detection is commonly achieved using a diode-array detector (DAD) or a UV-Vis detector, which can monitor the absorbance at specific wavelengths, leveraging the chromophoric nature of the quinoline ring system. researchgate.net
Gas chromatography-mass spectrometry is another indispensable tool, particularly for the identification of volatile and thermally stable impurities. While the high molecular weight of this compound may require high temperatures for volatilization, GC-MS can provide detailed structural information through its fragmentation patterns. rsc.org The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the capillary column. A non-polar or medium-polarity column, such as one coated with a phenyl-substituted polysiloxane, would be appropriate for this analyte.
The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. For this compound, the molecular ion peak would be expected, confirming its molecular weight. The fragmentation pattern would likely involve the cleavage of the ether bond of the phenoxy group and the loss of the phenyl and methyl substituents, providing valuable information for structural elucidation and the identification of related impurities. pleiades.onlinecaymanchem.com
The following tables present hypothetical yet scientifically plausible data for the chromatographic analysis of this compound, based on the typical behavior of similar polyaromatic and heterocyclic compounds.
Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 15.8 min |
Table 2: Illustrative GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min) to 300 °C at 15 °C/min (hold 10 min) |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 50-500 m/z |
| Expected Retention Time | 21.5 min |
Table 3: Predicted Major Mass Fragments for this compound in GC-MS
| m/z | Predicted Fragment Identity |
| 323 | [M]+ (Molecular Ion) |
| 308 | [M-CH3]+ |
| 246 | [M-C6H5]+ |
| 230 | [M-OC6H5]+ |
| 77 | [C6H5]+ |
Theoretical and Computational Chemistry Studies of 2 Methyl 4 Phenoxy 3 Phenylquinoline
Quantum Chemical Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) for Optimized Geometries and Energetics
No published studies were found that report the optimized molecular geometry, bond lengths, bond angles, or energetic properties of 2-Methyl-4-phenoxy-3-phenylquinoline as calculated by Density Functional Theory (DFT). Such calculations would typically involve various functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G(d,p), cc-pVTZ) to determine the ground-state structure and thermodynamic stability of the molecule. nih.govrsc.org
Ab Initio and Semi-Empirical Methods
There is no available data from ab initio (such as Hartree-Fock or Møller-Plesset perturbation theory) or semi-empirical methods (like AM1 or PM3) that specifically describe the electronic structure or properties of this compound. These methods, while varying in computational cost and accuracy, are fundamental in computational chemistry for providing initial geometric parameters and electronic insights. acs.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Distribution)
A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding a molecule's chemical reactivity and electronic transitions, has not been reported for this compound. This analysis would involve the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the determination of the HOMO-LUMO energy gap. researchgate.netacs.org This energy gap is a key indicator of molecular stability and reactivity. researchgate.net
Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Fukui Functions, Chemical Hardness/Softness)
Specific values for global and local reactivity descriptors for this compound are not available in the literature. These descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. Important descriptors include chemical hardness, softness, electronegativity, chemical potential, and the electrophilicity index. nih.gov Fukui functions, which describe the electron density change upon the addition or removal of an electron, are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations (Theoretical Principles)
No studies on the conformational analysis or molecular dynamics simulations of this compound were found. A conformational analysis would be essential to identify the most stable three-dimensional arrangement of the molecule, particularly concerning the rotation of the phenyl and phenoxy groups. Molecular dynamics simulations would provide insights into the molecule's behavior and structural flexibility over time at different temperatures.
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Principles and Modeling
There are no reported Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models that specifically include this compound. QSRR/QSPR studies establish mathematical relationships between the structural features of molecules and their chemical reactivity or physical properties. malariaworld.org The development of such models requires a dataset of related compounds with known properties, and it appears that this compound has not yet been included in such a study.
Investigation of Noncovalent Interactions within the Molecular Architecture
The spatial arrangement and stability of this compound are significantly influenced by a network of intramolecular noncovalent interactions. These interactions, though weaker than covalent bonds, are fundamental in dictating the conformation and crystal packing of molecules. Computational methods, such as Density Functional Theory (DFT), are instrumental in identifying and quantifying these subtle forces.
Within the molecular framework of substituted quinolines, several types of noncovalent interactions are typically observed. These include van der Waals forces, hydrogen bonds (particularly C-H···O and C-H···N), and π-π stacking interactions between the aromatic rings. researchgate.net The presence of a phenoxy group and a phenyl group attached to the quinoline (B57606) core in this compound suggests the likelihood of significant π-π stacking and C-H···π interactions.
Spectroscopic Property Prediction via Computational Methods (e.g., TD-DFT for UV-Vis, IR frequency calculations, NMR chemical shifts)
Computational spectroscopy is a vital tool for interpreting and predicting the spectral characteristics of molecules. By simulating spectra, researchers can gain a deeper understanding of the relationship between molecular structure and spectroscopic output.
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra: TD-DFT is a widely used method for calculating the electronic absorption spectra of molecules. mdpi.comrsc.org This approach can predict the maximum absorption wavelengths (λmax) and the corresponding electronic transitions. For quinoline derivatives, the UV-Vis spectra are typically characterized by intense π-π* transitions. nih.gov Computational studies on various quinoline compounds have demonstrated a good correlation between the theoretically predicted UV-Vis spectra and experimental data. researchgate.netresearchgate.net These calculations help in understanding the electronic structure and the nature of the frontier molecular orbitals (HOMO and LUMO) involved in the electronic excitations. nih.gov
Illustrative Predicted UV-Vis Absorption Data for a Substituted Quinoline Derivative
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contributions |
| S0 → S1 | 350 | 0.25 | HOMO -> LUMO |
| S0 → S2 | 310 | 0.18 | HOMO-1 -> LUMO |
| S0 → S3 | 280 | 0.45 | HOMO -> LUMO+1 |
IR Frequency Calculations: Theoretical calculations of infrared (IR) spectra are invaluable for assigning vibrational modes to the observed absorption bands. DFT calculations can predict the frequencies and intensities of the vibrational modes of a molecule. pec.ac.inresearchgate.net For complex molecules like this compound, the experimental IR spectrum can be congested and difficult to interpret. Computational analysis provides a basis for the assignment of specific bands to the stretching and bending vibrations of different functional groups, such as C-H, C=C, C-N, and C-O bonds within the quinoline, phenyl, and phenoxy moieties. Studies on related quinoline structures have shown excellent agreement between computed and experimental vibrational data, allowing for reliable spectral assignment. researchgate.net
Illustrative Comparison of Calculated and Experimental IR Frequencies for a Substituted Quinoline Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050 | 3045 |
| Methyl C-H Stretch | 2980 | 2975 |
| C=C Ring Stretch | 1600 | 1595 |
| C-O-C Asymmetric Stretch | 1250 | 1245 |
NMR Chemical Shift Calculations: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govpec.ac.in The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. By calculating the theoretical chemical shifts for a proposed structure and comparing them to the experimental values, the structural assignment can be confirmed. For various quinoline derivatives, a high correlation between theoretical and experimental NMR chemical shifts has been reported, affirming the consistency of the computational results. nih.gov These calculations are sensitive to the molecular geometry, making them a good tool for conformational analysis as well.
Illustrative Predicted ¹³C NMR Chemical Shifts for a Substituted Quinoline Derivative
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | 155.2 | 154.8 |
| C3 | 130.5 | 130.1 |
| C4 | 165.8 | 165.3 |
| C4a | 125.1 | 124.7 |
| C8a | 148.9 | 148.5 |
Exploration of 2 Methyl 4 Phenoxy 3 Phenylquinoline As a Versatile Molecular Scaffold
Ligand Design and Coordination Chemistry
The nitrogen atom inherent in the quinoline (B57606) ring provides a primary coordination site for metal ions, making quinoline and its derivatives excellent candidates for ligand development. The field of coordination chemistry leverages these compounds to create complexes with specific geometries and electronic properties, which are crucial for catalytic applications. mdpi.com
Quinoline-Based Ligands for Transition Metal Catalysis
Quinoline-based ligands have been extensively used to form stable and catalytically active complexes with a variety of transition metals. nih.gov The resulting complexes have found applications in numerous organic transformations, including oxidation, hydrogenation, and carbon-carbon bond-forming reactions. mdpi.com The specific substituents on the quinoline ring play a critical role in modulating the catalytic activity and selectivity of the metal center.
Asymmetric Catalysis: The development of chiral ligands for asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure compounds. Quinoline motifs are integral to a plethora of nitrogen-based chiral ligands. researchgate.net The rigid structure of the quinoline scaffold, when combined with chiral substituents, can create a well-defined chiral environment around a metal center. This is essential for controlling the stereochemical outcome of a reaction. For a molecule like 2-Methyl-4-phenoxy-3-phenylquinoline, the introduction of chirality, for instance, by using a chiral phenoxy group or by functionalizing the phenyl ring, could yield ligands suitable for asymmetric catalysis. Tridentate N,C,N ligands incorporating a central phenyl group with chiral bis(oxazolinyl) substituents have shown success in various asymmetric reactions, providing a template for how the 3-phenyl group on the subject molecule could be modified. nih.gov
| Catalyst Type | Ligand Motif | Application | Reference |
| Homogeneous | Chiral Schiff Base | C-C bond formation | researchgate.net |
| Homogeneous | Chiral Oxazolinyl | Allylic reactions | researchgate.net |
| Heterogeneous | Immobilized Quinoline Complex | Asymmetric hydrogenation | researchgate.net |
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, utilizing light energy to drive redox reactions. mdpi.com Quinoline-based ligands have been successfully employed in designing copper(II) complexes that are efficient photoredox catalysts for reactions like atom transfer radical addition (ATRA). rsc.orgrsc.org These complexes can be activated by white light, initiating a catalytic cycle without the need for an external reducing agent. rsc.org The mechanism often involves the light-induced homolysis of a metal-halogen bond to generate the active catalytic species. rsc.org The bulky phenyl and phenoxy substituents on this compound could provide a robust coordination environment for a metal center (e.g., copper or iron), potentially enhancing its photocatalytic activity and stability. mdpi.comrsc.org
Design Principles for Chelating Systems with this compound
The design of effective chelating ligands requires careful consideration of both electronic and steric factors. A chelating ligand binds to a central metal ion through two or more donor atoms. While this compound itself is a monodentate ligand via its quinoline nitrogen, it serves as an excellent scaffold for designing multidentate chelating systems.
Key design principles include:
Introduction of Additional Donor Groups: Functionalizing the phenoxy or phenyl rings with additional coordinating groups (e.g., hydroxyl, amino, or phosphino (B1201336) groups) could transform the molecule into a bidentate or tridentate ligand. For example, a hydroxyl group placed at the ortho position of the phenoxy ring could create an {N, O} chelate with a metal ion.
Steric Hindrance: The bulky phenyl and phenoxy groups at the 3 and 4 positions create significant steric hindrance around the quinoline nitrogen. This can be advantageous in catalysis by creating a specific coordination pocket that influences substrate binding and selectivity. It can also enforce a particular geometry on the resulting metal complex, which can be crucial for its reactivity. austinpublishinggroup.com
Electronic Tuning: The electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing substituents onto the phenyl or phenoxy rings. These modifications alter the electron density on the coordinating nitrogen atom, thereby influencing the strength of the metal-ligand bond and the redox potential of the metal center.
Pre-organization: The rigid quinoline backbone pre-organizes the appended coordinating groups, reducing the entropic penalty of chelation and leading to more stable metal complexes. Synthesized quinoline-appended Sb(III) ligands, for instance, demonstrate the potential for tridentate or tetradentate coordination depending on the number of quinoline side arms. nih.gov
Applications in Advanced Materials Science
The unique photophysical and electronic properties of the quinoline scaffold make it a valuable component in the development of advanced functional materials. rsc.org Its derivatives have been investigated for applications ranging from light-emitting diodes to chemical sensors. bohrium.com
Luminescent and Photonic Materials (e.g., OLEDs)
Quinoline and its derivatives are known for their strong fluorescence and high quantum yields, making them excellent candidates for luminescent materials. nih.gov These properties are essential for applications in organic light-emitting diodes (OLEDs), where organic compounds emit light in response to an electric current. oled-intermediates.comnih.gov
Quinoline derivatives are utilized in both the light-emitting layer and the charge-transport layers of OLED devices. oled-intermediates.comresearchgate.net Their inherent chemical and thermal stability contributes to the longevity and performance of the device. oled-intermediates.com The emission color and efficiency can be tuned by modifying the substituents on the quinoline core. For this compound, the extended π-conjugation provided by the phenyl and phenoxy groups is expected to influence its absorption and emission spectra. The bulky nature of these substituents may also inhibit intermolecular π-π stacking in the solid state, which can prevent aggregation-caused quenching and enhance luminescence efficiency. nih.gov
| Quinoline Derivative Class | Potential OLED Role | Key Property | Reference |
| Metal-chelated quinolines (e.g., Alq3) | Emissive Layer, Electron Transport | High fluorescence, good electron mobility | researchgate.net |
| Pyrazoloquinolines | Emissive Layer | High degradation temperatures (>300 °C) | nih.gov |
| Polyquinolines | Emissive/Electron Transport Layer | High electron mobility, tunable emission | tandfonline.com |
Polymer Science and Composites
Polyquinolines are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. tandfonline.comacs.org These properties make them suitable for applications in aerospace, electronics, and specialty coatings. The quinoline ring is incorporated into the polymer backbone, imparting its rigid and stable characteristics to the macromolecule. acs.org
A molecule like this compound, if appropriately functionalized with polymerizable groups (e.g., vinyl or acetylene (B1199291) groups), could serve as a monomer for the synthesis of novel polyquinolines. acs.org The bulky side groups (phenoxy and phenyl) would likely enhance the solubility of the resulting polymers, which is a common challenge in processing rigid-rod polymers. acs.org Furthermore, these side groups can be used to fine-tune the polymer's properties, such as its glass transition temperature (Tg), solubility, and optical characteristics. tandfonline.comresearchgate.net The incorporation of such highly substituted quinoline units could lead to polymers with unique photonic and electron-transporting properties for use in electronic devices. researchgate.net
Development of Sensor Technologies (e.g., for ions)
The fluorescence of quinoline derivatives is often sensitive to their local environment, a property that can be exploited for chemical sensing. nih.gov Quinoline-based chemosensors have been developed for the selective and sensitive detection of various analytes, particularly metal ions. rsc.orgresearchgate.net
The sensing mechanism typically involves the coordination of an ion to the quinoline ligand, which modulates the photophysical properties of the molecule, leading to a change in fluorescence intensity ("on-off" or "off-on" response) or a shift in the emission wavelength. nih.govnih.gov The quinoline nitrogen and potentially an additional donor atom introduced into the this compound scaffold can form a specific binding pocket for a target ion. nih.gov The selectivity of the sensor is determined by the geometry of this binding site and the electronic affinity of the donor atoms for the ion. For example, ligands with soft donor atoms like nitrogen are often used to detect transition metal ions such as Cu²⁺, Fe³⁺, or Pb²⁺. nih.govrsc.orgrsc.org
| Sensor Target | Sensing Mechanism | Observable Change | Reference |
| Copper Ions (Cu²⁺/Cu⁺) | Chelation-Enhanced Fluorescence | Fluorescence enhancement and colorimetric shift | rsc.org |
| Lead Ions (Pb²⁺) | Fluorescence Quenching | "On-off" fluorescence and colorimetric response | nih.gov |
| Iron Ions (Fe³⁺) | Complexation and Quenching | High selectivity and sensitivity | nih.govrsc.org |
| Cadmium Ions (Cd²⁺) | Chelation-Enhanced Fluorescence (CHEF) | Strong emission enhancement | researchgate.net |
The design of a sensor based on this compound would involve creating a specific binding cavity that leverages the existing steric and electronic features of the molecule to achieve high selectivity for a particular ion.
Chemical Probes and Spectroscopic Markers (in vitro mechanistic studies)
The inherent spectroscopic properties of the quinoline nucleus, often characterized by fluorescence, make its derivatives suitable for use as chemical probes in laboratory settings. These probes are instrumental tools for investigating biological and chemical processes in vitro. While direct studies on this compound as a specific probe are emerging, the broader class of phenylquinoline derivatives is well-established in this role.
For instance, substituted 2-phenylquinoline-4-carboxylic acid derivatives have been developed as inhibitors for enzymes like histone deacetylases (HDACs). nih.gov In these in vitro studies, the quinoline scaffold allows researchers to probe the active site of enzymes and understand the structural requirements for binding and inhibition. nih.gov The fluorescence of the quinoline core can be exploited to monitor these binding events or to visualize the localization of the molecule within cellular components, providing insights into mechanisms of action without disrupting the system under investigation. The specific substitutions on the this compound scaffold would modulate its electronic properties, potentially tuning its fluorescence wavelength and quantum yield for more specialized spectroscopic applications.
Precursor in Organic Synthesis for Further Structural Diversification
One of the most valuable attributes of this compound is its function as a starting material, or precursor, for the synthesis of more complex molecules. The core structure contains several reactive sites that can be chemically modified, allowing for extensive structural diversification.
The synthesis of quinoline derivatives is a robust field of organic chemistry. Methods like the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound, are fundamental to creating the quinoline core itself, which can then be further modified. researchgate.net For example, the 2-methyl group on the quinoline ring can be a handle for condensation reactions, while the phenyl and phenoxy rings can undergo electrophilic substitution reactions (such as nitration or halogenation) to introduce new functional groups. These new groups can then serve as points for further chemical elaboration, enabling the creation of a large library of related compounds from a single precursor. This diversification is crucial for structure-activity relationship (SAR) studies in drug discovery, where chemists systematically alter a molecule's structure to optimize its biological activity. researchgate.netresearchgate.net
| Reactive Site | Type of Reaction | Potential New Functional Groups | Application of Derivative |
|---|---|---|---|
| Phenyl Ring | Electrophilic Aromatic Substitution | -NO₂, -Br, -Cl, -SO₃H | Modulating electronic properties, further coupling reactions |
| Phenoxy Ring | Electrophilic Aromatic Substitution | -NO₂, -Br, -Cl, -SO₃H | Altering solubility and binding interactions |
| Methyl Group | Condensation/Oxidation | -CH=CHR, -COOH | Extending conjugation, creating amide/ester linkages |
| Quinoline Nitrogen | Quaternization | N⁺-R X⁻ | Creating ionic liquids, enhancing water solubility |
Theoretical Understanding of Interactions with Metal Surfaces
In the field of materials science, quinoline derivatives are extensively studied for their ability to inhibit the corrosion of metals. asianpubs.orgdeakin.edu.au The interaction between the inhibitor molecule and the metal surface is often investigated using theoretical and computational methods, such as Density Functional Theory (DFT). nih.govresearchgate.net These studies provide a molecular-level understanding of how these compounds protect metals from corrosive environments.
DFT calculations on quinoline derivatives reveal key insights into their protective mechanism. asianpubs.orgresearchgate.net The molecule can adsorb onto the metal surface, forming a protective barrier that prevents corrosive agents from reaching the metal. nih.govresearchgate.net This adsorption is facilitated by the molecule's electronic structure. The nitrogen atom in the quinoline ring and the oxygen atom in the phenoxy group have lone pairs of electrons, while the aromatic rings have a high density of π-electrons. These electrons can be donated to the vacant d-orbitals of the metal atoms, forming a coordinate bond.
Theoretical calculations determine various quantum chemical parameters that correlate with a molecule's potential as a corrosion inhibitor. asianpubs.org These include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO). A high EHOMO value suggests a greater tendency to donate electrons to the metal surface, while a low ELUMO value indicates an ability to accept electrons from the metal, facilitating back-donation. A small energy gap generally enhances the reactivity of the molecule and the stability of the adsorbed layer.
| Parameter | Abbreviation | Significance in Metal Surface Interaction |
|---|---|---|
| Energy of Highest Occupied Molecular Orbital | EHOMO | Indicates the molecule's ability to donate electrons. Higher values suggest stronger donation to the metal surface. |
| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Indicates the molecule's ability to accept electrons. Lower values suggest stronger back-donation from the metal. |
| Energy Gap | ΔE | The difference between ELUMO and EHOMO. A smaller gap often correlates with higher reactivity and more effective inhibition. |
| Dipole Moment | μ | Measures the polarity of the molecule, which can influence its accumulation and orientation on the metal surface. |
| Fraction of Electrons Transferred | ΔN | Quantifies the number of electrons transferred from the inhibitor molecule to the metal surface. |
For this compound, theoretical studies would model its adsorption on metal surfaces like iron or aluminum. deakin.edu.aunih.gov The calculations would predict the most stable adsorption geometry (e.g., whether the molecule lies flat or stands upright on the surface) and the adsorption energy, which indicates the strength of the interaction. researchgate.net The presence of multiple aromatic rings and heteroatoms in its structure suggests that it would likely form a stable, protective film, making it a promising candidate for corrosion inhibition. researchgate.net
Future Research Directions and Unaddressed Challenges in 2 Methyl 4 Phenoxy 3 Phenylquinoline Chemistry
Development of Innovative and Sustainable Synthetic Routes
A significant challenge in quinoline (B57606) chemistry is the reliance on traditional synthetic methods that often involve harsh conditions, precious metal catalysts, and toxic solvents. mdpi.comnih.gov Future research will undoubtedly focus on developing greener, more efficient pathways to 2-Methyl-4-phenoxy-3-phenylquinoline. This involves a shift towards methodologies that improve atom economy and reduce environmental impact.
Key areas for development include:
Microwave-Assisted Synthesis: Protocols using microwave irradiation can dramatically reduce reaction times and improve yields. nih.gov For instance, a reusable solid acid catalyst like Nafion NR50 has been successfully used for Friedländer quinoline synthesis under microwave conditions, a technique that could be adapted for the target molecule. mdpi.com
One-Pot Reactions: Designing multi-component reactions where reactants are subjected to successive chemical transformations in a single reactor avoids lengthy separation processes and reduces waste. mdpi.com
Novel Catalysts: The exploration of earth-abundant metal catalysts (e.g., iron, copper, cobalt) and even metal-free conditions is a major trend. mdpi.comorganic-chemistry.org Single-atom iron catalysts, for example, have shown high efficiency in acceptorless dehydrogenative coupling for quinoline synthesis. organic-chemistry.org
Green Solvents: Replacing conventional organic solvents with more environmentally benign alternatives like water or ionic liquids is a critical aspect of sustainable synthesis. rsc.org
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Quinoline Scaffolds
| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Future Sustainable Methods |
| Catalysts | Strong acids (H₂SO₄), Lewis acids | Reusable solid acids, earth-abundant metals (Fe, Cu), organocatalysts |
| Solvents | Nitrobenzene, toxic organic solvents | Water, ethanol, ionic liquids, solvent-free conditions |
| Energy Input | High temperatures, prolonged heating | Microwave irradiation, ultrasound |
| Efficiency | Often moderate yields, multiple steps | High yields, one-pot procedures, high atom economy |
| Byproducts | Significant hazardous waste | Minimal waste, environmentally benign byproducts |
Adapting these sustainable approaches to the specific steric and electronic demands of the this compound structure represents a formidable but essential research goal.
Advanced Understanding of Complex Reaction Mechanisms and Intermediates
A deeper, more nuanced understanding of the reaction mechanisms underpinning quinoline synthesis is crucial for optimizing reaction conditions and improving yields. While classic methods like the Friedländer or Combes syntheses are well-established, the precise pathways, transition states, and key intermediates are not always fully elucidated, especially for complex, polysubstituted products. pharmaguideline.com
Future challenges in this area include:
In-situ Spectroscopic Analysis: Employing advanced spectroscopic techniques to monitor reactions in real-time can help identify transient intermediates that are critical to the reaction pathway.
Mechanistic Studies: Detailed kinetic and isotopic labeling studies can differentiate between proposed mechanisms, such as distinguishing the sequence of bond formations in cascade annulation reactions. organic-chemistry.org For example, mechanistic studies on the synthesis of 3-arylquinolines have helped propose pathways involving self-sequenced iodination, Kornblum oxidation, and Povarov reactions. organic-chemistry.org
Byproduct Profiling: A thorough characterization of reaction byproducts can provide valuable clues about competing reaction pathways and help in refining conditions to favor the desired this compound product.
A comprehensive grasp of the underlying mechanisms will empower chemists to troubleshoot inefficient reactions and rationally design improved synthetic protocols.
Rational Design of Quinoline Scaffolds via Computational Approaches
Computational chemistry is an indispensable tool for accelerating the design and discovery of novel quinoline derivatives. nih.gov By modeling molecular structures and predicting their properties, researchers can prioritize synthetic targets and reduce the trial-and-error inherent in traditional laboratory work.
Future research will increasingly rely on computational methods for:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, intermediates, and products, thereby mapping out the most likely reaction pathways and predicting regioselectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models build statistical relationships between the chemical structure of quinoline derivatives and their biological or material properties. nih.gov These models can predict the activity of virtual compounds, including analogs of this compound.
Molecular Docking: For therapeutic applications, molecular docking simulates the interaction between a quinoline derivative and a biological target (like an enzyme or receptor), helping to predict binding affinity and mode of action. mdpi.com
Table 2: Application of Computational Methods in Quinoline Chemistry
| Computational Method | Application Area | Predicted Outcome for this compound |
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Elucidation of transition states and intermediates in its synthesis. |
| QSAR | Property Prediction | Prediction of potential bioactivity or material properties based on its structure. |
| Molecular Docking | Drug Design | Identification of potential protein targets and prediction of binding affinity. |
| Molecular Dynamics (MD) | Stability Analysis | Simulation of the compound's conformational dynamics and interaction with solvents or binding sites. |
The synergy between computational prediction and experimental validation will be paramount in the rational design of new quinoline-based molecules with tailored functions. researchgate.net
Expanding Non-Therapeutic, High-Value Applications
While quinolines are extensively studied for their medicinal properties, their unique electronic and photophysical characteristics make them attractive candidates for various materials science and industrial applications. researchgate.netresearchgate.net A key future direction for this compound is the exploration of its potential beyond the therapeutic realm.
Potential high-value applications include:
Organic Electronics: The fused aromatic system of the quinoline core suggests potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components in dye-sensitized solar cells.
Chemical Sensors: The quinoline nitrogen atom can act as a binding site for metal ions or other analytes, making its derivatives candidates for fluorescent or colorimetric sensors.
Corrosion Inhibitors: The ability of nitrogen-containing heterocyclic compounds to adsorb onto metal surfaces makes them effective corrosion inhibitors for steel and other alloys.
Catalysis: The quinoline scaffold can be functionalized to act as a ligand for metal catalysts, potentially influencing the catalyst's activity and selectivity in organic transformations. rsc.org
Investigating the photophysical properties (absorption, emission, quantum yield) and electrochemical behavior of this compound is a necessary first step toward realizing these applications.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by analyzing vast datasets to identify patterns and make predictions that are beyond human intuition. nih.govfnasjournals.com
In the context of this compound chemistry, AI and ML can be applied to:
Predictive Synthesis: ML models can be trained on existing reaction data to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing new quinoline derivatives or to forecast the outcome of a planned reaction. scitechdaily.com
De Novo Design: Generative models can design novel quinoline structures with desired properties (e.g., high predicted activity against a target or specific photophysical characteristics) from scratch.
Property Prediction: Deep learning models, such as graph neural networks, can predict a wide range of chemical and biological properties for a molecule based solely on its structure, accelerating the screening of virtual libraries. astrazeneca.com
Q & A
Q. What are the key synthetic methodologies for preparing 2-methyl-4-phenoxy-3-phenylquinoline, and how do reaction conditions influence yield?
The synthesis of quinoline derivatives typically involves cyclocondensation, Friedländer annulation, or transition-metal-catalyzed coupling. For this compound, a modified Friedländer approach using 2-aminobenzophenone derivatives and β-keto esters under acidic conditions is common. Key factors include:
- Catalyst choice : H2SO4 or polyphosphoric acid (PPA) enhances cyclization efficiency.
- Temperature : Reactions at 120–140°C optimize ring closure while minimizing side reactions like oxidation.
- Substituent compatibility : Electron-donating groups (e.g., phenoxy) require milder conditions to prevent decomposition .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | PPA, 130°C, 6 hrs | 65–72 | |
| Purification | Column chromatography (SiO2, hexane/EtOAc) | >95% purity |
Q. How can crystallographic analysis resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. Using SHELX software (e.g., SHELXL), researchers can:
Q. Key Parameters :
- Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts.
- High-resolution data (Rint < 5%) ensures reliable refinement.
Advanced Research Questions
Q. How do structural modifications at the 4-phenoxy position affect the compound’s bioactivity, and what are the design principles for optimizing potency?
The 4-phenoxy group is a critical pharmacophore. Systematic SAR studies reveal:
- Electron-withdrawing substituents (e.g., Cl, NO2) enhance antimicrobial activity by increasing membrane permeability.
- Bulkier groups (e.g., naphthyl) improve binding to hydrophobic enzyme pockets but may reduce solubility.
- Meta-substitution on the phenyl ring increases selectivity for kinase targets (e.g., EGFR) compared to para-substitution .
Q. Case Study :
| Derivative | Substituent | IC50 (EGFR) | LogP |
|---|---|---|---|
| 4-phenoxy | H (parent) | 1.2 µM | 3.8 |
| 4-(3-Cl-phenoxy) | Cl at C3 | 0.45 µM | 4.1 |
| 4-(2-NO2-phenoxy) | NO2 at C2 | 0.78 µM | 4.3 |
Data from suggest chlorine at the meta position balances potency and lipophilicity.
Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) for this compound derivatives?
Contradictions often arise from:
- Tautomerism : Quinoline rings may exhibit keto-enol tautomerism, altering NMR peak multiplicity.
- Ionization in MS : ESI+ may fragment the phenoxy group, leading to misassignment of molecular ions.
Q. Methodological Solutions :
Q. What computational strategies predict the binding mode of this compound to therapeutic targets like β-amyloid?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:
- Identify key interactions (e.g., hydrogen bonds with His13, hydrophobic contacts with Phe20 in β-amyloid).
- Prioritize derivatives with lower binding free energies (ΔG < −8 kcal/mol).
Q. Validation :
Q. Methodological Challenges
Q. How to address low reproducibility in synthetic yields across laboratories?
Standardize protocols using:
Q. What analytical techniques differentiate polymorphs of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
